4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine
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Overview
Description
4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine is a versatile chemical compound extensively used in scientific research. Its unique structure enables a wide range of applications, from drug development to organic synthesis.
Scientific Research Applications
4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine is used in various scientific research fields, including:
Chemistry: As a building block for complex organic molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential drug candidate for various diseases.
Industry: In the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity. Common methods include:
Cyclopropylation: Introduction of the cyclopropyl group.
Piperidine Functionalization: Attachment of the piperidine moiety.
Methylsulfonylation: Addition of the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated batch processing are employed to produce large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups .
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine analogs: Variants with slight modifications in the structure.
Other pyrimidine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-21(18,19)17-6-4-11(5-7-17)9-20-14-8-13(12-2-3-12)15-10-16-14/h8,10-12H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGMCLJGJBSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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